Intermediate Lipophilicity (XLogP3 = 0.6) for Balanced Permeability and Solubility Compared to More Polar or More Lipophilic Analogs
Methyl (2-methylbut-3-yn-2-yl)carbamate exhibits an intermediate lipophilicity (XLogP3 = 0.6) that differs significantly from its closest analogs. This value is 0.4 log units higher than 2-methylbut-3-yn-2-yl carbamate (XLogP3 = 0.2) but 1.0 log unit lower than tert-butyl (2-methylbut-3-yn-2-yl)carbamate (XLogP3 = 1.6) [1]. In drug design, compounds with XLogP3 values between 0 and 3 are generally considered optimal for oral bioavailability, balancing passive membrane permeability with adequate aqueous solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 2-Methylbut-3-yn-2-yl carbamate (CAS 33060-69-4): 0.2; tert-Butyl (2-methylbut-3-yn-2-yl)carbamate (CAS 113486-06-9): 1.6 |
| Quantified Difference | +0.4 log units vs. more polar analog; -1.0 log unit vs. more lipophilic analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 or 2025.04.14) |
Why This Matters
The intermediate XLogP3 of 0.6 balances membrane permeability with aqueous solubility, making this compound more suitable for applications requiring moderate lipophilicity than either the more polar unsubstituted carbamate or the excessively lipophilic tert-butyl analog.
- [1] PubChem. Methyl (2-methylbut-3-yn-2-yl)carbamate (CID 13199248), 3-Butyn-2-ol, methyl-, carbamate (CID 214363), tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate (CID 10655060). Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/s0169-409x(00)00129-0 View Source
